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Compound of Interest

Ethyl 2-methyloxazole-4-
Compound Name:
carboxylate

Cat. No.: B167346

For Researchers, Scientists, and Drug Development Professionals

Complete experimental spectroscopic data for Ethyl 2-methyloxazole-4-carboxylate (CAS
10200-43-8) is not readily available in public spectral databases. This guide provides a
predictive analysis based on the compound's structure and typical spectroscopic values for
similar organic molecules. It also includes standardized experimental protocols for acquiring
NMR, IR, and Mass Spectrometry data, which can be applied once a sample of the compound
is available.

Predicted Spectroscopic Data

The following tables outline the expected chemical shifts and absorption bands for Ethyl 2-
methyloxazole-4-carboxylate. These predictions are based on established principles of
spectroscopy and data from analogous structures.

Table 1: Predicted *H NMR Spectroscopic Data
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Predicted Chemical

Coupling Constant

Protons . Multiplicity

Shift (6, ppm) (J, H2)
Oxazole-H 7.8-8.2 Singlet N/A
-OCH2CHs 4.2-4.4 Quartet ~7.1
-CHs (on oxazole) 24-26 Singlet N/A
-OCH2CHs 12-14 Triplet ~7.1

Table 2: Predicted 13C NMR Spectroscopic Data

Carbon Atom

Predicted Chemical Shift (8, ppm)

C=0 (Ester) 160 - 165

C2 (Oxazole, C-CHs) 158 - 162

C4 (Oxazole, C-COOEY) 138 - 142

C5 (Oxazole, C-H) 125-130

-OCH2CHs 60 - 62

-CHs (on oxazole) 13-16

-OCH2CHs 14 - 15

Table 3: Predicted IR Spectroscopic Data
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Predicted Absorption Band

Functional Group Intensity
(cm™)

C=0 Stretch (Ester) 1720 - 1740 Strong
C=N Stretch (Oxazole) 1630 - 1660 Medium
C-O Stretch (Ester) 1200 - 1300 Strong
C-H Stretch )

) . 3050 - 3150 Medium
(Aromatic/Heteroaromatic)
C-H Stretch (Aliphatic) 2850 - 3000 Medium

Table 4: Predicted Mass Spectrometry Data

lon Predicted m/z Notes
[M]* 155 Molecular lon
[M - OCH2CHs]* 110 Loss of ethoxy radical

Loss of ethyl carboxylate
[M - COOCH2CHs]* 82 )
radical

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel organic
compound like Ethyl 2-methyloxazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

o Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm).

¢ Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a
longer relaxation delay (2-5 seconds) are typically required due to the lower natural
abundance of 13C and longer relaxation times.

Infrared (IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto
the crystal of an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (KBr Pellet - for solids): Grind a small amount of the solid sample with
dry potassium bromide (KBr) and press into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Acquire a
background spectrum of the empty ATR crystal or the KBr pellet holder before scanning the
sample.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is
infused directly or via liquid chromatography. For El, the sample is introduced via a direct
insertion probe or gas chromatography. Acquire the mass spectrum over a suitable m/z
range (e.g., 50-500).

Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound.

Compound Synthesis
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2-methyloxazole-4-carboxylate
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of an organic
compound.

» To cite this document: BenchChem. [Full Spectroscopic Data for Ethyl 2-methyloxazole-4-
carboxylate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167346#full-spectroscopic-data-for-ethyl-2-
methyloxazole-4-carboxylate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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